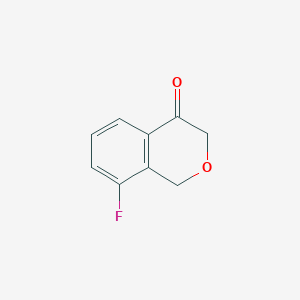

8-Fluoroisochroman-4-one

描述

Its molecular formula is C₉H₇FO₂, with a molecular weight of 166.15 g/mol . The compound features a fluorine atom at the 8-position of the isochromanone scaffold, where the oxygen atom resides in the 2-position of the fused benzene ring (distinct from chroman-4-one derivatives, where oxygen is in the 1-position) .

属性

IUPAC Name |

8-fluoro-1H-isochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMLHFEPDCFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)C(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698423 | |

| Record name | 8-Fluoro-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-99-5 | |

| Record name | 8-Fluoro-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroisochroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

For industrial production, the preparation method of 5, 7-difluorochroman-4-one can be adapted. This method avoids the use of high-pollution liquid strong acids as catalysts, making it more environmentally friendly. The process involves simple and convenient operations, high efficiency, mild conditions, and good product purity, making it suitable for large-scale production .

化学反应分析

Types of Reactions

8-Fluoroisochroman-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted isochromanones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

8-Fluoroisochroman-4-one has a wide range of scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

作用机制

The mechanism of action of 8-Fluoroisochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. It may also interact with receptor proteins, modulating signal transduction pathways and affecting cellular processes .

相似化合物的比较

Structural Analogues and Substituted Derivatives

The following table summarizes key fluorinated chromanones/isochromanones and their properties:

Key Structural and Functional Differences

Position of Fluorine: Fluorine at the 8-position in 8-Fluoroisochroman-4-one may influence electronic effects differently compared to derivatives with fluorine at positions 6 or 7 (e.g., 6-Fluoro-8-methoxychroman-4-one , 7-Bromo-6-fluorochroman-4-one ).

Functional Group Variations: The presence of a methoxy group (6-Fluoro-8-methoxychroman-4-one ) or bromine (7-Bromo-6-fluorochroman-4-one ) introduces steric and electronic changes. Methoxy groups enhance lipophilicity, while bromine increases molecular weight and may alter reactivity. The aldehyde group in 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde adds a reactive site for further chemical modifications, distinguishing it from non-functionalized derivatives.

Pharmacological and Industrial Relevance

- Anticancer Potential: Chroman-4-one derivatives with chloro, methyl, and oxo substituents (e.g., compounds in ) exhibit anticancer activity .

- Safety Profiles: Hazard statements for 8-Fluoroisochroman-4-one align with other fluorinated compounds (e.g., H302 for toxicity), emphasizing the need for careful handling compared to non-fluorinated analogs.

生物活性

8-Fluoroisochroman-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives, especially those related to the 8-hydroxyquinoline (8-HQ) structure, are known for a diverse range of biological activities, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with 8-fluoroisochroman-4-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-fluoroisochroman-4-one is characterized by a fluorine atom at the 8-position of the isochroman ring system, which significantly influences its biological properties. The presence of the fluorine atom enhances lipophilicity and electronic characteristics, which are crucial for biological activity.

Antimicrobial Activity

Recent studies have shown that compounds derived from 8-fluoroisochroman-4-one exhibit notable antimicrobial properties. For instance, a series of derivatives were tested against various bacterial strains, demonstrating significant inhibition of growth.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Fluoroisochroman-4-one | Staphylococcus aureus | 0.0625 mg/mL |

| 8-Fluoroisochroman-4-one | Klebsiella pneumoniae | >0.125 mg/mL |

| 8-Fluoroisochroman-4-one | Pseudomonas aeruginosa | >0.125 mg/mL |

These findings suggest that 8-fluoroisochroman-4-one could be a promising candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 8-fluoroisochroman-4-one has been investigated in various cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The structure-activity relationship indicated that modifications at specific positions on the isochroman ring could enhance anticancer efficacy while reducing toxicity .

Antiviral Activity

Research into the antiviral properties of 8-fluoroisochroman-4-one has shown promising results against various viral strains. In particular, derivatives were screened for their ability to inhibit H5N1 avian influenza virus growth.

| Compound Derivative | Virus Strain | Growth Inhibition (%) |

|---|---|---|

| 3-Cl-2-F derivative | H5N1 | 91.2 |

| Parent compound | H5N1 | 50 |

The study highlighted that increasing lipophilicity and electron-withdrawing properties positively influenced antiviral activity .

Case Study: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of several derivatives of 8-fluoroisochroman-4-one against Staphylococcus aureus. The study compared the effectiveness of these derivatives with standard antibiotics like ciprofloxacin.

Findings:

- The hybrid derivative exhibited an MIC value of 0.0625 mg/mL , outperforming ciprofloxacin (MIC = 0.125 mg/mL ) against Staphylococcus aureus.

- However, it was less effective against other pathogens compared to ciprofloxacin, indicating specificity in its antimicrobial action.

This case underscores the potential for developing targeted therapies using modified derivatives of 8-fluoroisochroman-4-one .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。